(4-Bromo-3-nitrophenyl)methanol
Description
Significance and Versatility in Organic Synthesis
The utility of (4-Bromo-3-nitrophenyl)methanol stems from the distinct chemical properties of its substituents. The bromo group serves as an effective handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. chemicalbook.comoakwoodchemical.com The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine. This resultant aniline (B41778) derivative is a gateway to a vast array of chemical entities, including amides, sulfonamides, and various heterocyclic systems, which are prevalent in medicinal chemistry. Furthermore, the amino group can be converted into a diazonium salt, enabling a wide range of Sandmeyer-type reactions.
The primary alcohol functional group (the methanol (B129727) moiety) can be easily oxidized to form 4-bromo-3-nitrobenzaldehyde (B60800) or 4-bromo-3-nitrobenzoic acid, providing access to another class of derivatives. chemicalbook.comquora.com Alternatively, it can undergo O-alkylation or esterification to produce ethers and esters, respectively. This trifecta of reactive sites allows chemists to devise synthetic routes that are both convergent and efficient.
Context within Substituted Phenylmethanol Chemistry
Phenylmethanol (benzyl alcohol) and its derivatives are fundamental building blocks in organic synthesis. chemspider.com The introduction of substituents onto the phenyl ring dramatically alters the molecule's electronic properties and reactivity. In the case of this compound, the presence of two electron-withdrawing groups, the bromo and nitro substituents, significantly influences the reactivity of the entire molecule.
These groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution, particularly at the bromine-bearing carbon, which is activated by the ortho-nitro group. The electron-withdrawing nature of the substituents also impacts the acidity of the benzylic proton and the reactivity of the hydroxyl group. Compared to unsubstituted phenylmethanol, the hydroxyl group of this compound is more acidic, and the molecule is more stable towards oxidation under certain conditions.
Chemical and Physical Properties
The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 145547-97-3 chemsrc.com |
| Molecular Formula | C₇H₆BrNO₃ nih.gov |
| Molecular Weight | 232.03 g/mol |
| Appearance | Solid |
| Melting Point | 78-82 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in methanol, ethanol (B145695), and other polar organic solvents. |
Note: Physical properties can vary slightly depending on the source and purity.
Synthesis and Reactivity
Synthesis of this compound
This compound is not typically prepared in a single step but is synthesized via a multi-step sequence, commonly starting from a more readily available precursor. A prevalent method involves the synthesis of the corresponding aldehyde, 4-bromo-3-nitrobenzaldehyde, followed by its selective reduction.
One synthetic route to 4-bromo-3-nitrobenzaldehyde begins with the nitration of 4-bromobenzaldehyde. However, a more common and controlled approach starts with 4-bromo-3-nitrotoluene (B1266263). The methyl group of 4-bromo-3-nitrotoluene is oxidized to an aldehyde. A typical procedure involves the formation of a diacetate intermediate using chromium trioxide in acetic anhydride, followed by acidic hydrolysis to yield 4-bromo-3-nitrobenzaldehyde. chemicalbook.com
The final step is the selective reduction of the aldehyde functionality to the primary alcohol. This transformation is commonly achieved with high yield and selectivity using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol or ethanol at cool temperatures. chemicalbook.com The nitro and bromo groups remain unaffected under these conditions.
Detailed Research Findings on Reactivity
The synthetic potential of this compound is best illustrated by the selective reactions of its functional groups.
Oxidation of the Alcohol: The primary alcohol can be oxidized to 4-bromo-3-nitrobenzaldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to the corresponding carboxylic acid, 4-bromo-3-nitrobenzoic acid, using stronger oxidants such as potassium permanganate (B83412) (KMnO₄). quora.com
Reduction of the Nitro Group: The nitro group is readily reduced to an amine, yielding (3-amino-4-bromophenyl)methanol. This transformation can be carried out using various methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. This amino alcohol is a valuable precursor for heterocycle synthesis.
Cross-Coupling of the Bromide: The bromo substituent can participate in a wide range of palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid would yield a biphenyl (B1667301) derivative, while a Sonogashira coupling with a terminal alkyne would introduce an alkynyl group. These reactions provide a powerful tool for extending the carbon skeleton.
The strategic combination of these transformations allows for the synthesis of a diverse library of complex molecules from a single, versatile starting material.
Properties
IUPAC Name |
(4-bromo-3-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAANESYOLGFJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647410 | |
| Record name | (4-Bromo-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145547-97-3 | |
| Record name | (4-Bromo-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 4 Bromo 3 Nitrophenyl Methanol
Transformations of the Hydroxymethyl Group
The primary alcohol functionality of (4-bromo-3-nitrophenyl)methanol is a key site for various derivatization reactions, including oxidation and condensation.
The hydroxymethyl group of this compound can be oxidized to form either the corresponding aldehyde, 4-bromo-3-nitrobenzaldehyde (B60800), or the carboxylic acid, 4-bromo-3-nitrobenzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.
For the partial oxidation to the aldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are commonly employed for the conversion of primary alcohols to aldehydes. These reactions are typically carried out in anhydrous solvents to avoid the formation of the corresponding carboxylic acid.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the primary alcohol directly to the carboxylic acid. quora.comquora.com For instance, the oxidation of a substituted toluene (B28343) to a benzoic acid using KMnO4 is a well-established method that is analogous to the oxidation of the hydroxymethyl group. quora.comquora.com
The alcohol group of this compound can readily undergo condensation reactions to form ethers and esters.
Esterification: Esters can be synthesized through the reaction of the alcohol with an acyl halide or an acid anhydride. For example, the reaction of this compound with acetic anhydride, often in the presence of a base or acid catalyst, would yield (4-bromo-3-nitrophenyl)methyl acetate (B1210297). cetjournal.itresearchgate.net The existence of 4-bromo-3-nitrophenyl acetate in chemical databases confirms the feasibility of such transformations. nih.gov
Etherification: The Williamson ether synthesis provides a general method for the preparation of ethers from an alcohol. masterorganicchemistry.comutahtech.edukhanacademy.orgwikipedia.orgtaylorandfrancis.com This involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. For instance, treating this compound with a strong base like sodium hydride, followed by the addition of an alkyl halide such as methyl iodide, would produce the corresponding methyl ether. masterorganicchemistry.comutahtech.edukhanacademy.org
Transformations of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.
The reduction of the nitro group to an amino group is a common and important transformation. This conversion of this compound yields (3-amino-4-bromophenyl)methanol. A variety of reducing agents can be employed for this purpose, with the choice often dictated by the presence of other functional groups that need to be preserved.
For the selective reduction of a nitro group in the presence of a halogen and a benzylic alcohol, several methods are effective. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a widely used method. masterorganicchemistry.com However, care must be taken as some catalysts can also promote the hydrogenolysis of the bromo group. Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are also commonly used for the reduction of aromatic nitro compounds. masterorganicchemistry.com
Beyond complete reduction to an amine, the nitro group can undergo other selective transformations. The strong electron-withdrawing nature of the nitro group makes it a good leaving group in nucleophilic aromatic substitution reactions under certain conditions. nih.gov Furthermore, partial reduction of the nitro group can lead to the formation of nitroso or oxime derivatives, which are valuable intermediates in their own right. nih.gov
Transformations of the Bromo Group
The bromo substituent on the aromatic ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of aryl halides. The Heck reaction , for example, allows for the coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond. organic-chemistry.orgresearchgate.net The Sonogashira coupling enables the reaction of the aryl bromide with a terminal alkyne, leading to the formation of a substituted alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, a base, and in the case of the Sonogashira reaction, a copper co-catalyst. The electron-withdrawing nitro group on the ring can influence the reactivity of the bromo group in these transformations.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA_r) is a key reaction pathway for derivatives of this compound. The presence of a strong electron-withdrawing nitro group ortho to the bromine atom activates the ring for nucleophilic attack at the carbon bearing the bromine. This activation is crucial, as simple aryl halides are generally unreactive towards nucleophiles under standard conditions.
The generally accepted mechanism for this reaction is a two-step addition-elimination process. In the first step, a nucleophile attacks the electrophilic carbon atom attached to the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this complex is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group. This delocalization stabilizes the intermediate, lowering the activation energy for its formation. The second step involves the departure of the bromide leaving group, which restores the aromaticity of the ring and yields the substituted product.
The rate of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. For this compound, the nitro group at position 3 provides strong activation for substitution at position 4. A variety of nucleophiles can be employed to displace the bromo group, leading to a diverse range of derivatives.
| Nucleophile | Reagent Example | Expected Product Structure |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | (4-Methoxy-3-nitrophenyl)methanol |
| Amine | Piperidine | (4-(Piperidin-1-yl)-3-nitrophenyl)methanol |
| Thiolate | Sodium thiophenoxide (NaSPh) | (4-(Phenylthio)-3-nitrophenyl)methanol |
| Cyanide | Sodium cyanide (NaCN) | (4-Cyano-3-nitrophenyl)methanol |
This table presents illustrative examples of potential nucleophilic aromatic substitution reactions based on established chemical principles.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.gov For this compound, the aryl bromide functionality is an excellent substrate for such reactions, allowing for the introduction of a wide array of alkyl, alkenyl, or aryl groups.
The Suzuki-Miyaura reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. The catalytic cycle involves three primary steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base, which activates the organoboron compound.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the final product and regenerating the active palladium(0) catalyst. wikipedia.org
This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.govclockss.org The reaction can be used to synthesize a variety of biaryl compounds or other complex structures from this compound.
| Boronic Acid/Ester | Catalyst/Base System | Expected Product Structure |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | (4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-4-yl)methanol |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₃PO₄ | (4-(4-Methoxyphenyl)-3-nitrophenyl)methanol |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | (4-(Thiophen-2-yl)-3-nitrophenyl)methanol |
| Methylboronic acid | Pd-CataCXiumA-G3 / TMSOK | (4-Methyl-3-nitrophenyl)methanol |
This table illustrates potential Suzuki-Miyaura coupling reactions. Catalyst and base selection are crucial for reaction success and are chosen based on substrate reactivity. nih.govnih.gov
Mechanistic Investigations of Chemical Reactions
Elucidation of Reaction Pathways and Intermediates
The study of reaction mechanisms for compounds like this compound involves identifying all transient species, including intermediates and transition states, along the reaction coordinate.
In nucleophilic aromatic substitution , the key intermediate is the Meisenheimer complex. nih.gov Its existence and stability are supported by spectroscopic studies on analogous systems. For instance, in the reaction of a related compound, 3-bromo-4-nitropyridine (B1272033), with amines, the formation of substitution products proceeds through such an intermediate. clockss.org The structure of this intermediate explains the profound activating effect of the ortho-nitro group, which stabilizes the negative charge through resonance.
For the Suzuki-Miyaura coupling , the reaction pathway is a well-defined catalytic cycle. wikipedia.org Mechanistic studies focus on the individual steps. The oxidative addition of the aryl bromide to Pd(0) is often the rate-determining step for less reactive aryl chlorides but is typically facile for aryl bromides. The transmetalation step can be influenced by the choice of base and the nature of the boronic acid or ester. nih.gov Studies on related systems have shown that the use of boronic esters under anhydrous conditions can significantly accelerate the rate of transmetalation compared to boronic acids. nih.gov
Kinetic Studies of Reaction Rates
Kinetic studies provide quantitative data on how reaction rates are affected by reactant concentrations, temperature, and substituents, offering deep insight into the mechanism.
For nucleophilic aromatic substitution , the reaction typically follows second-order kinetics, being first-order in the aryl halide and first-order in the nucleophile. The rate law is consistent with the bimolecular addition of the nucleophile as the rate-determining step. Kinetic investigations on similar nitro-substituted aromatic compounds have shown a strong dependence on the electronic nature of the substituents. rsc.org The Hammett equation can be used to correlate reaction rates with substituent constants (σ), where a positive reaction constant (ρ) value indicates the buildup of negative charge in the transition state, as expected for SNA_r. wikipedia.org
In a study of related nitrobenzyl carbamates, the rate of fragmentation of the corresponding hydroxylamines (formed by reduction of the nitro group) was accelerated by electron-donating substituents on the benzyl (B1604629) ring, consistent with a mechanism involving the stabilization of a developing positive charge on the benzylic carbon. rsc.org This highlights the electronic sensitivity of the benzylic position.
Analysis of Main and Side Reaction Mechanisms
A thorough mechanistic investigation also considers potential side reactions.
In nucleophilic aromatic substitution , while the direct displacement of bromine (Cine-substitution) is the main pathway, other reactions can occur. For example, in reactions with very strong bases, a benzyne (B1209423) mechanism might be possible, although it is less likely given the activated nature of the substrate for SNA_r. A more relevant side reaction, observed in the reaction of 3-bromo-4-nitropyridine with amines, is the migration of the nitro group. clockss.org This unexpected rearrangement can lead to the formation of isomeric products and is believed to occur under specific conditions in polar aprotic solvents. clockss.org
In the benzylic position , the hydroxymethyl group can undergo its own reactions. For instance, under acidic conditions or with reagents like thionyl chloride, it can be converted to a benzylic halide. This new functional group can then participate in S_N1 or S_N2 substitution reactions. The nitro group's electron-withdrawing effect would destabilize a potential benzylic carbocation intermediate, making an S_N1 pathway less favorable compared to an unsubstituted benzyl alcohol.
During Suzuki-Miyaura coupling , a common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom from the solvent or trace water before it can participate in the transmetalation step. Another potential side reaction is homocoupling, where two molecules of the boronic acid or two molecules of the aryl halide couple with each other. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, and base, is essential to minimize these undesired pathways. nih.gov
Spectroscopic and Advanced Analytical Characterization of 4 Bromo 3 Nitrophenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of molecular structure.
Proton NMR (¹H NMR) spectroscopy of (4-Bromo-3-nitrophenyl)methanol reveals the electronic environment of the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) group, and the hydroxyl proton.
The aromatic region of the spectrum displays a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The proton ortho to the bromomethyl group and meta to the nitro group typically appears as a doublet of doublets. The proton ortho to the nitro group and meta to the bromomethyl group also presents as a doublet of doublets, while the proton situated between the bromo and nitro substituents often appears as a doublet.
The methylene protons (-CH₂OH) adjacent to the aromatic ring give rise to a singlet, indicating their chemical equivalence. The chemical shift of this peak is influenced by the electron-withdrawing nature of the aromatic ring. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the concentration and solvent used due to hydrogen bonding effects.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic-H | 7.90 | d | 2.0 |
| Aromatic-H | 7.76 | d | 8.0 |
| Aromatic-H | 7.48 | dd | 8.0, 2.0 |
| -CH₂- | 4.59 | s | - |
| -OH | Variable | br s | - |
Note: Data is compiled from typical values for this compound and may vary slightly based on experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule.
The aromatic region contains six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by the substituents. The carbon atom bearing the bromo group and the carbon atom bearing the nitro group are significantly deshielded. The carbon attached to the hydroxymethyl group also shows a characteristic chemical shift. The remaining aromatic carbons appear at shifts consistent with a substituted benzene ring. The methylene carbon of the -CH₂OH group appears as a distinct peak in the aliphatic region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| Aromatic-C (C-Br) | ~115 |
| Aromatic-C (C-NO₂) | ~150 |
| Aromatic-C (C-CH₂OH) | ~142 |
| Aromatic-C | ~135 |
| Aromatic-C | ~130 |
| Aromatic-C | ~125 |
| -CH₂- | ~63 |
Note: The assignments are approximate and based on general principles of ¹³C NMR spectroscopy for substituted benzenes.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, provide information about the vibrational modes of the functional groups within the molecule, offering a molecular fingerprint.
The IR and FTIR spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding.
The aromatic C-H stretching vibrations are typically observed as a series of weaker bands in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are prominent and appear as strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Br stretching vibration is found in the fingerprint region, typically below 700 cm⁻¹. Other significant absorptions include C-O stretching of the alcohol at approximately 1050 cm⁻¹ and C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ range.
Table 3: Key IR/FTIR Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3500-3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2960-2850 | Medium |
| C=C Aromatic Stretch | 1600-1450 | Medium to Strong |
| Asymmetric NO₂ Stretch | ~1530 | Strong |
| Symmetric NO₂ Stretch | ~1350 | Strong |
| C-O Stretch | ~1050 | Medium |
| C-Br Stretch | < 700 | Medium |
Aromatic ring vibrations, particularly the ring breathing mode, would also be observable and are often intense in Raman spectra. The C-Br stretching vibration would also be present in the lower frequency region. Due to the presence of the chromophoric nitro group, resonance Raman effects could potentially enhance the intensity of certain vibrational modes when the excitation wavelength is close to an electronic absorption band of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom to form a stable benzylic cation, or the loss of a hydroxyl radical. For this specific compound, fragmentation is also influenced by the bromo and nitro substituents. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂), the hydroxyl group (-OH), and the bromine atom (-Br). The cleavage of the C-C bond between the aromatic ring and the methanol (B129727) group would lead to the formation of a bromonitrophenyl cation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description | Predicted m/z |
| [C₇H₆BrNO₃]⁺ | Molecular Ion | 231/233 |
| [C₇H₆BrO₂]⁺ | Loss of -OH | 214/216 |
| [C₇H₆NO₃]⁺ | Loss of -Br | 152 |
| [C₆H₄BrNO₂]⁺ | Loss of -CH₂OH | 201/203 |
| [C₆H₄NO₂]⁺ | Loss of -Br and -CH₂OH | 122 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula by measuring its mass with extremely high precision. This technique distinguishes between compounds that may have the same nominal mass but differ in their elemental composition.
For this compound (C₇H₆BrNO₃), HRMS analysis provides the experimental mass-to-charge ratio (m/z), which is then compared to the theoretically calculated exact mass. The minuscule difference between these values, expressed in parts per million (ppm), validates the molecular formula. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine, which exhibits two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two prominent peaks (M and M+2) of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom in the molecule.
Table 1: Theoretical HRMS Data for this compound Adducts
| Ion Formula | Adduct Type | Calculated m/z (Monoisotopic) |
|---|---|---|
| [C₇H₆⁷⁹BrNO₃ + H]⁺ | Protonated Molecule | 231.9604 |
| [C₇H₆⁸¹BrNO₃ + H]⁺ | Protonated Molecule | 233.9583 |
| [C₇H₆⁷⁹BrNO₃ + Na]⁺ | Sodium Adduct | 253.9423 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly effective for analyzing polar and thermally labile molecules without causing significant fragmentation. This method typically reveals the molecular ion, often as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.
When analyzing this compound, ESI-MS is expected to primarily show the protonated molecular ion. By adjusting the instrument's in-source fragmentation parameters, controlled fragmentation can be induced to yield structural information. Common neutral losses from the parent molecule would include water (H₂O) from the benzylic alcohol and the nitro group (NO₂).
Table 2: Predicted ESI-MS Ions and Fragments of this compound
| Ion Type | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |
|---|---|---|---|
| [M+H]⁺ | 232.0 | 234.0 | Protonated molecular ion |
| [M+Na]⁺ | 254.0 | 256.0 | Sodium adduct of the molecular ion |
| [M-H]⁻ | 230.0 | 232.0 | Deprotonated molecular ion |
| [M+H-H₂O]⁺ | 214.0 | 216.0 | Fragment from loss of water |
Elemental Analysis
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element within a sample. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and bromine (Br) are compared against the theoretical values calculated from the molecular formula, C₇H₆BrNO₃. A close correlation between the experimental and theoretical values, typically within ±0.4%, serves as a primary confirmation of the compound's elemental composition and purity.
Table 3: Elemental Composition of this compound
| Element | Molecular Formula | Theoretical Percentage (%) |
|---|---|---|
| Carbon (C) | C₇H₆BrNO₃ | 36.23 |
| Hydrogen (H) | C₇H₆BrNO₃ | 2.61 |
| Bromine (Br) | C₇H₆BrNO₃ | 34.43 |
| Nitrogen (N) | C₇H₆BrNO₃ | 6.04 |
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography, HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. In a typical reverse-phase HPLC (RP-HPLC) analysis, the compound is passed through a nonpolar stationary phase (such as C18) with a polar mobile phase.
The purity is determined by integrating the area of all peaks detected in the chromatogram. The purity percentage is calculated as the area of the main peak corresponding to this compound relative to the total area of all detected peaks. Due to the presence of the aromatic ring and nitro group, UV detection is highly effective, typically at a wavelength of 254 nm.
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) |
| Gradient | Time-dependent gradient (e.g., 5% B to 95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Structural Analysis Through Crystallography
Single-Crystal X-ray Diffraction (SC-XRD)
An in-depth examination of the three-dimensional atomic arrangement of (4-Bromo-3-nitrophenyl)methanol through single-crystal X-ray diffraction (SC-XRD) is currently not possible. This powerful analytical technique provides definitive insights into the molecular architecture and packing of crystalline solids. However, without a determined crystal structure, the following critical aspects remain unknown.
Crystal Growth Methodologies
Information regarding the specific methods for obtaining single crystals of this compound suitable for X-ray diffraction analysis is not available in the current body of scientific literature. The successful growth of high-quality single crystals is a crucial prerequisite for any crystallographic study.
Data Collection Parameters and Conditions
Details concerning the experimental setup for X-ray diffraction data collection, such as the instrument used, the X-ray source and wavelength, the temperature of data collection, and the range of diffraction angles measured, are not documented.
Structure Solution and Refinement Methodologies (e.g., SHELXL, OLEX2, SHELXLE)
The computational methods and software packages that would be used to solve and refine the crystal structure of this compound have not been applied, as no diffraction data has been published.
Analysis of Molecular Geometry (Bond Lengths, Bond Angles, Torsion Angles)
A quantitative analysis of the internal molecular geometry, including the precise lengths of chemical bonds, the angles between them, and the torsional angles that define the conformation of the molecule, cannot be performed.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The nature and geometry of non-covalent interactions that govern the packing of molecules in the crystalline state, such as hydrogen bonds involving the hydroxyl and nitro groups, and potential π-π stacking interactions between the aromatic rings, have not been determined.
Polymorphism and Crystal Packing Phenomena
The existence of different crystalline forms, or polymorphs, of this compound has not been investigated. Polymorphism can have a significant impact on the physical properties of a compound, and its study relies on the availability of crystallographic data.
Computational and Theoretical Investigations of 4 Bromo 3 Nitrophenyl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study the properties of various organic compounds. For (4-bromo-3-nitrophenyl)methanol, DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-311G(d,p), can provide a detailed understanding of its molecular geometry, electronic orbitals, and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The presence of the hydroxymethyl group (-CH₂OH) attached to the phenyl ring allows for rotational isomers. By calculating the energy of these different conformers, the most stable and energetically preferred conformation can be identified.
Table 1: Predicted Geometric Parameters for a Substituted Phenylmethanol Derivative (Illustrative Example)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.905 | C-C-Br | 119.8 |
| C-N | 1.472 | C-C-N | 122.5 |
| C-O | 1.428 | C-C-O | 118.9 |
| O-H | 0.965 | C-O-H | 109.2 |
| C-C (ring) | 1.390 - 1.405 | C-C-C (ring) | 118.5 - 121.0 |
Note: This table is illustrative and shows typical ranges for similar aromatic compounds. The actual values for this compound would require specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule.
For substituted nitrophenyl derivatives, the HOMO is typically localized on the phenyl ring and the electron-donating groups, while the LUMO is often centered on the electron-withdrawing nitro group. In this compound, the interplay between the electron-withdrawing bromo and nitro groups and the hydroxymethyl group influences the energies of these orbitals. Theoretical calculations for similar molecules show that the HOMO-LUMO gap is a key parameter for assessing their electronic behavior. researchgate.netdergipark.org.tr
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Substituted Nitrophenyl Compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.54 |
| HOMO-LUMO Energy Gap (ΔE) | 4.31 |
Note: These values are for a representative substituted nitrophenyl compound and are intended for illustrative purposes. The actual values for this compound would need to be calculated specifically.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, these regions are expected to be around the oxygen atoms of the nitro and hydroxyl groups.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron-poor regions. These are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is a likely site of positive potential.
Green regions represent neutral or near-zero potential.
The MEP map provides a clear visual representation of the molecule's reactive sites and helps in understanding its intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of the Lewis-like chemical bonding structure and investigates charge transfer interactions between filled (donor) and empty (acceptor) orbitals.
Key insights from NBO analysis include:
Hybridization of atoms: It determines the hybridization of the atomic orbitals involved in bonding.
Donor-acceptor interactions: It quantifies the stabilization energy (E(2)) associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. These interactions, also known as hyperconjugation, are crucial for understanding molecular stability.
For a molecule like this compound, NBO analysis can reveal significant interactions, such as the delocalization of lone pair electrons from the oxygen and bromine atoms into the antibonding orbitals of the phenyl ring and the nitro group.
Calculation of Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness, Nucleophilicity)
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors are calculated using the following relationships based on Koopmans' theorem:
Ionization Energy (I): The energy required to remove an electron. I ≈ -EHOMO
Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO
Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2
Chemical Hardness (η): A measure of the resistance to charge transfer. η = (I - A) / 2
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer. S = 1 / η
Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule.
These descriptors are instrumental in predicting the chemical behavior and reactivity of this compound in various chemical reactions. dergipark.org.tr
Table 3: Illustrative Calculated Reactivity Descriptors for a Substituted Nitrophenyl Compound
| Descriptor | Value (eV) |
| Ionization Energy (I) | 6.85 |
| Electron Affinity (A) | 2.54 |
| Electronegativity (χ) | 4.695 |
| Chemical Hardness (η) | 2.155 |
| Chemical Softness (S) | 0.464 |
Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2 and are not specific to this compound.
Modeling of Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecular structure, electronic properties, and reactivity.
By performing DFT calculations in the presence of different solvents (e.g., water, ethanol (B145695), DMSO), it is possible to:
Analyze the changes in the optimized geometry.
Observe the shifts in the HOMO and LUMO energy levels and the corresponding change in the energy gap.
Understand how the solvent polarity affects the charge distribution and the molecular electrostatic potential.
For this compound, studying solvent effects is crucial for predicting its behavior in solution, which is relevant for many chemical and biological applications. Research on similar compounds has shown that solvent polarity can influence the stability and electronic transitions of the molecule. nih.gov
Computational Studies of Reaction Mechanisms and Catalytic Pathways
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the atomic level. For a molecule like this compound, computational studies would primarily focus on reactions involving the nitro group, the hydroxyl group, and the aromatic ring.
One of the most studied reactions for nitroaromatic compounds is their reduction. The catalytic reduction of nitro compounds is a key industrial process, and understanding its mechanism is crucial for optimizing reaction conditions and catalyst design. For instance, the reduction of nitroaromatics catalyzed by iron complexes has been investigated computationally. These studies often propose catalytic cycles involving key intermediates like iron-hydride complexes. acs.org DFT calculations can map out the potential energy surface of the reaction, identifying transition states and calculating activation barriers for each step. For the reduction of this compound, computational models would likely explore the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally amino functionalities. The influence of the bromo and methanol (B129727) substituents on the thermodynamics and kinetics of these reduction steps would be a key area of investigation.
Another area of mechanistic study would be the reactions of the hydroxymethyl group, such as oxidation to an aldehyde or carboxylic acid, or its conversion to other functional groups. Computational models could explore the mechanisms of these transformations with various reagents, providing insights into regioselectivity and stereoselectivity.
Furthermore, computational studies can shed light on the catalytic pathways for the synthesis of this compound itself, for example, through the nitration of 4-bromobenzyl alcohol. DFT calculations could model the electrophilic aromatic substitution reaction, determining the preferred site of nitration and explaining the observed regiochemistry.
Advanced Quantum Chemical Studies
Advanced quantum chemical studies offer a deeper understanding of the intrinsic electronic properties of this compound, which are fundamental to its chemical behavior and spectroscopic signatures.
The electronic density distribution in this compound dictates its reactivity and intermolecular interactions. The Atoms in Molecules (AIM) theory, applied to electron densities obtained from DFT calculations, is a valuable method for analyzing the chemical bonding and stability of a molecule. nih.gov
For this compound, an AIM analysis would characterize the nature of the chemical bonds (e.g., C-Br, C-N, N-O, C-C, C-O, O-H) by locating and analyzing the properties of bond critical points in the electron density. The electron-withdrawing nature of the nitro and bromo groups would significantly influence the electron density distribution in the benzene (B151609) ring, affecting the aromaticity and the reactivity of different sites towards electrophilic or nucleophilic attack.
Furthermore, the analysis of non-covalent interactions (NCI) can reveal the presence and strength of intramolecular hydrogen bonds, for instance, between the hydroxymethyl group and the adjacent nitro group. nih.gov Such interactions can have a profound impact on the molecule's conformation and stability. The study of electron density in substituted nitrobenzenes has shown that the topology of the electron density can be sensitive to the computational method and basis set used, highlighting the importance of careful methodological selection. nih.gov
Computational studies on related nitroaromatic compounds provide a framework for such calculations. The choice of the theoretical method (e.g., Hartree-Fock, DFT with various functionals) and the basis set is crucial for obtaining accurate results. It has been demonstrated that for nitroaromatic compounds, DFT methods can provide reliable predictions of dipole moments.
Table 1: Comparison of Calculated Dipole Moments for Related Nitroaromatic Compounds
| Compound | Computational Method | Basis Set | Calculated Dipole Moment (Debye) |
| Nitrobenzene | B3LYP | 6-31G | 4.22 |
| 1-Nitronaphthalene | B3LYP | 6-31G | 4.35 |
| 2-Nitronaphthalene | B3LYP | 6-31G* | 4.93 |
This table presents illustrative data for related compounds to demonstrate the expected range and type of computational results. Data is not for this compound.
For this compound, the relative orientation of the nitro, bromo, and hydroxymethyl groups on the benzene ring would be a critical determinant of the magnitude and direction of the net dipole moment.
Theoretical calculations are invaluable for interpreting and predicting spectroscopic data, including UV-Vis, IR, and NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of organic molecules. qu.edu.qaresearchgate.netmdpi.com For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations would identify the specific molecular orbitals involved in the electronic transitions, typically π → π* and n → π* transitions associated with the nitro group and the aromatic ring. The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), is critical for achieving good agreement with experimental spectra. qu.edu.qa
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).
For this compound, these calculations would be sensitive to the electron-donating and -withdrawing effects of the substituents on the chemical environment of each proton and carbon atom in the molecule. Comparing the calculated spectra with experimental data for related compounds, such as 4-bromo-3-nitrotoluene (B1266263), can aid in the assignment of experimental peaks and validate the computational methodology. chemicalbook.com
Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Related Compound (4-Bromo-3-nitrotoluene)
| Proton | Experimental Shift (ppm) chemicalbook.com | Calculated Shift (ppm) (Illustrative) |
| H-2 | 8.05 | 8.10 |
| H-5 | 7.85 | 7.90 |
| H-6 | 7.45 | 7.50 |
| CH₃ | 2.50 | 2.45 |
This table presents experimental data for a related compound and illustrative calculated values to demonstrate the expected correlation. The calculated values are not from a specific published study on this molecule.
By combining these advanced quantum chemical studies, a detailed and predictive understanding of the chemical and physical properties of this compound can be achieved, guiding experimental work and enabling its application in various fields of chemistry.
Advanced Research Applications in Chemical Sciences
Chemical Biology Interfaces (Focus on Chemical Principles)
Use as Substrates in Enzyme-Catalyzed Reactions
While direct studies detailing the use of (4-Bromo-3-nitrophenyl)methanol as a substrate in enzyme-catalyzed reactions are not extensively documented, its role can be inferred from research on the biocatalytic reduction of its corresponding aldehyde, 4-bromo-3-nitrobenzaldehyde (B60800). In the field of biocatalysis, the enzymatic conversion of aldehydes to alcohols is a fundamental and widely studied transformation, often employing alcohol dehydrogenases (ADHs).
The reduction of a substituted benzaldehyde, such as 4-bromo-3-nitrobenzaldehyde, to this compound represents a classic example of a bioreduction reaction. These reactions are of significant interest due to their high enantioselectivity, mild reaction conditions, and environmentally benign nature compared to traditional chemical reductants. The enzymes involved, typically from microbial sources, catalyze the transfer of a hydride from a cofactor, such as NADH or NADPH, to the carbonyl carbon of the aldehyde, yielding the corresponding primary alcohol.
The presence of both a bromo and a nitro group on the aromatic ring of the substrate can influence the efficiency and selectivity of the enzymatic reduction. These electron-withdrawing groups can affect the electronic properties of the carbonyl group, potentially impacting the rate of the enzyme-catalyzed reaction. Researchers investigating the substrate scope of various ADHs would find 4-bromo-3-nitrobenzaldehyde to be a challenging and informative substrate. The successful enzymatic synthesis of this compound would not only demonstrate the versatility of the biocatalyst but also provide a green route to this functionalized alcohol.
Contributions to Catalysis Research
This compound and its precursor, 4-bromo-3-nitrobenzaldehyde, are valuable building blocks in the synthesis of more complex molecules that find applications in catalysis research. The functional groups of this compound offer multiple reaction sites for elaboration into ligands or catalyst scaffolds.
The bromo substituent, for instance, is a key functional group for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. These reactions are cornerstones of modern organic synthesis and are instrumental in the construction of complex molecular architectures, including those designed for catalytic purposes. The nitro group can be readily reduced to an amine, which can then be further functionalized. An amino group is a common coordinating group in ligands for transition metal catalysts. The hydroxyl group of the methanol (B129727) moiety can also be used as a handle for further synthetic transformations or as a coordinating group itself.
For example, this compound could be envisioned as a precursor in a multi-step synthesis of a bidentate or tridentate ligand. A synthetic sequence might involve the reduction of the nitro group to an amine, followed by a reaction to introduce a second coordinating arm, and finally, a cross-coupling reaction at the bromo position to attach the ligand to a larger molecular framework or a solid support. The resulting ligand could then be complexed with a metal center to generate a novel catalyst for a specific organic transformation.
While direct catalytic applications of this compound itself are not reported, its contribution to catalysis research lies in its utility as a versatile starting material for the synthesis of new and potentially more effective catalysts. The strategic placement of its functional groups allows for a modular approach to ligand and catalyst design, enabling the systematic investigation of structure-activity relationships in catalytic processes.
Future Research Directions and Perspectives
Exploration of Undiscovered Synthetic Routes
While (4-Bromo-3-nitrophenyl)methanol is commercially available, the exploration of new synthetic pathways could lead to more efficient, scalable, and environmentally benign production methods. Current syntheses likely rely on multi-step processes, and future research could focus on optimizing these or discovering entirely new routes.
Convergent Synthesis Strategies: Research could target convergent approaches where pre-functionalized fragments are combined in the final steps. For instance, a Suzuki or other cross-coupling reaction could be explored to introduce the bromo or nitro-containing aryl group to a protected hydroxymethyl synthon.
Selective Functionalization of Precursors: A key challenge is the regioselective introduction of the three different functional groups. Future studies could investigate the direct and selective functionalization of more accessible precursors. For example, starting with 4-bromotoluene, research could focus on developing highly regioselective nitration conditions that favor the 3-position, followed by a selective oxidation or halogenation/hydrolysis of the methyl group.
Reduction of Carboxylic Acid Derivatives: A plausible and scalable route involves the reduction of 4-bromo-3-nitrobenzoic acid. quora.com While standard reducing agents can achieve this, future research might explore catalytic transfer hydrogenation or electrochemical reduction methods to improve safety and reduce waste. Investigating the chemoselectivity of these methods to avoid the reduction of the nitro group would be a critical aspect. A similar approach could be taken from 4-bromo-3-nitrobenzaldehyde (B60800).
Development of Novel Derivatization Pathways and Functionalization Strategies
The true value of this compound lies in its potential as a scaffold. Each functional group—the alcohol, the bromine atom, and the nitro group—serves as a handle for diverse chemical transformations.
Alcohol Group Functionalization: The primary alcohol can be readily converted into esters, ethers, and aldehydes. Future work could focus on using this handle to attach the molecule to polymers or solid supports for applications in catalysis or purification. Its conversion to a leaving group (e.g., a tosylate or mesylate) or a halide (e.g., (4-bromo-3-nitrophenyl)methyl bromide) would create a potent electrophile for nucleophilic substitution reactions, as seen in the synthesis of amine derivatives. nih.gov
Bromo Group Transformations: The bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions. Future research should extensively explore Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to generate a wide array of derivatives with new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of complex biaryls, alkynylated systems, and substituted anilines, which are prevalent motifs in medicinal chemistry and materials science.
Nitro Group Manipulation: The nitro group offers significant synthetic flexibility. Its reduction to an amine is a gateway to a vast range of chemistries, including diazotization, acylation, and reductive amination. A significant research direction would be the development of chemoselective reduction methods that leave the bromo substituent intact. Furthermore, the electron-withdrawing nature of the nitro group can be exploited in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.
In-depth Mechanistic Investigations of Complex Transformations
A deeper mechanistic understanding of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
Regioselectivity Studies: For reactions involving further electrophilic substitution on the aromatic ring, a detailed mechanistic study could elucidate the directing effects of the three existing substituents, guiding the synthesis of more complex, polysubstituted aromatic compounds.
Cross-Coupling Mechanisms: While cross-coupling reactions are well-established, their application to a substrate with a potentially labile nitro group and an activating/deactivating bromo group warrants specific investigation. Mechanistic studies could probe catalyst poisoning, side reactions, and the electronic influence of the substituents on the rates of oxidative addition and reductive elimination.
Bioreduction Pathways: Inspired by the action of related nitroaromatic compounds in biological systems, investigating the enzymatic or biomimetic reduction of the nitro group could be a fascinating avenue. Such studies could reveal reactive intermediates and provide insight into potential bioactivities or metabolic pathways.
Expansion of Theoretical and Computational Modeling Scope
Computational chemistry offers a powerful tool to predict the behavior of this compound and its derivatives, guiding experimental work.
Molecular Property Prediction: Density Functional Theory (DFT) calculations can be employed to determine electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. This data can help predict the molecule's reactivity at its different functional sites and its potential as an electron acceptor or donor in materials.
Reaction Pathway Modeling: Computational modeling can be used to map out the energy profiles of potential synthetic transformations. This can help in understanding reaction mechanisms, identifying rate-limiting steps, and predicting the feasibility of novel, undiscovered synthetic routes before attempting them in the lab.
Crystal Engineering and Intermolecular Interactions: Building on structural studies of similar compounds like (4-nitrophenyl)methanol, computational analysis can predict the crystal packing and intermolecular interactions (e.g., hydrogen bonding, halogen bonding, π–π stacking) of this compound. nih.gov This knowledge is vital for designing crystalline materials with specific properties, such as nonlinear optical materials or pharmaceuticals with desired solid-state characteristics.
Identification of Emerging Applications in Interdisciplinary Fields
The unique combination of functional groups in this compound makes it a promising candidate for applications beyond traditional organic synthesis.
Medicinal Chemistry: The nitroaromatic and bromo-aryl motifs are present in numerous bioactive compounds. Future research should focus on using this molecule as a scaffold to synthesize libraries of novel compounds for screening against various therapeutic targets, such as kinases, proteases, and microbial enzymes. acs.org The ability to functionalize each site independently allows for the systematic exploration of structure-activity relationships (SAR).
Materials Science: The molecule's aromatic core and polarizable substituents suggest potential in materials science. Derivatives could be explored as components of liquid crystals, organic light-emitting diodes (OLEDs), or nonlinear optical (NLO) materials. The alcohol functionality could also be used to graft the molecule onto surfaces or incorporate it into polymer backbones, creating functional materials with tailored electronic or optical properties.
Chemical Biology and Sensing: The nitro group can act as a quencher of fluorescence, and its reduction to an amine can restore fluorescence. This property could be exploited to design fluorescent probes for detecting specific enzymes or reductive environments within cells. Furthermore, building on work with related compounds, it could serve as a precursor for photolabile "caged" compounds, allowing for the light-induced release of biologically active molecules. acs.org
Q & A
What synthetic methodologies are most effective for producing (4-Bromo-3-nitrophenyl)methanol with high purity?
Basic
A common approach involves the reduction of a precursor ketone, such as 1-(4-bromo-3-nitrophenyl)ethan-1-one, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Post-reduction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity . Monitoring reaction progress with TLC and confirming purity via melting point analysis or HPLC is critical.
How can X-ray crystallography and spectroscopic techniques be integrated to resolve the molecular structure of this compound?
Basic
Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and intermolecular interactions. For example, analogous studies on (4-nitrophenyl)methanol revealed hydrogen-bonded ribbons (O–H···O, C–H···O) and π-π stacking (offset ~1.4–1.7 Å), which stabilize the crystal lattice . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups: the hydroxyl proton appears as a broad peak at δ ~5 ppm in DMSO-d₆, while nitro and bromo groups influence aromatic proton splitting patterns .
What strategies address conflicting data in the characterization of this compound derivatives, such as NMR vs. mass spectrometry results?
Advanced
Contradictions often arise from impurities, tautomerism, or isotopic interference. Methodological solutions include:
- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio).
- Dynamic NMR : Resolve tautomeric equilibria by variable-temperature experiments.
- Crystallographic validation : SC-XRD can unambiguously assign structures when spectroscopic data conflict .
In what ways do intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the crystallization behavior of this compound?
Advanced
The nitro and bromo groups create polarizable regions, facilitating O–H···O and C–H···O hydrogen bonds, as observed in (4-nitrophenyl)methanol. These interactions form infinite chains, while π-π stacking between aromatic rings (offset ~1.5 Å) stabilizes columnar stacks along crystallographic axes . Such packing can affect solubility and melting behavior. Computational tools like CrystalPredictor or Mercury can model these interactions to design co-crystals for improved stability .
How can computational chemistry tools predict feasible synthetic routes and optimize reaction conditions for this compound?
Advanced
Retrosynthetic algorithms (e.g., AiZynthFinder) leverage databases like Reaxys and Pistachio to propose routes, such as nitration of 4-bromobenzyl alcohol or bromination of pre-nitrated precursors. Density functional theory (DFT) calculates transition states to optimize regioselectivity, while machine learning models (e.g., Template_relevance Reaxys_biocatalysis) predict solvent effects and catalyst performance .
What are the critical considerations for achieving regioselective functionalization in the synthesis of this compound derivatives?
Advanced
The nitro group is a meta-director, while bromine is ortho/para-directing. Competing effects require careful control:
- Electrophilic substitution : Use Lewis acids (FeCl₃) to direct nitration to the meta position relative to bromine.
- Protecting groups : Temporarily mask the hydroxyl group (e.g., silylation) to prevent undesired oxidation during bromination .
Monitor regioselectivity via LC-MS and 2D NMR (COSY, NOESY) to confirm substitution patterns .
How should researchers handle thermal instability or exothermic reactions when scaling up this compound synthesis?
Advanced
The nitro group increases thermal sensitivity. Mitigation strategies include:
- Slow reagent addition : Use dropping funnels to control exothermicity in nitration or bromination steps.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative decomposition.
- Calorimetry : Perform reaction hazard screening (e.g., RC1e calorimeter) to identify unsafe temperature thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
